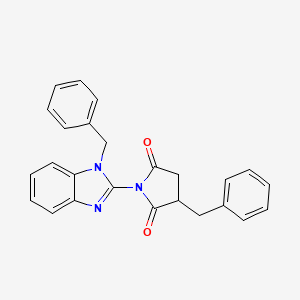
3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione
描述
3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione, also known as BBP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. BBP is a heterocyclic compound that contains a pyrrolidine ring, a benzimidazole ring, and a benzyl group. This compound has attracted the attention of researchers due to its unique structure and potential biological activities.
作用机制
The mechanism of action of 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain. In addition, 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to activate the AMP-activated protein kinase pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects in the body. 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to regulate glucose metabolism and improve insulin sensitivity, which can help to prevent and treat diabetes. 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has also been shown to inhibit the growth of cancer cells and induce apoptosis, which can help to prevent and treat cancer. In addition, 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione also has several limitations, including its high cost and limited availability, its potential for off-target effects, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione. One area of research is the development of more efficient synthesis methods for 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione, which could increase its availability and reduce its cost. Another area of research is the identification of the molecular targets and pathways involved in the biological activities of 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione, which could lead to the development of more specific and effective therapeutic agents. Finally, further studies are needed to investigate the safety and efficacy of 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione in preclinical and clinical settings, which could pave the way for its use in the treatment of various diseases.
科学研究应用
3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been investigated for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has also been shown to have anti-diabetic properties by regulating glucose metabolism and improving insulin sensitivity. In addition, 3-benzyl-1-(1-benzyl-1H-benzimidazol-2-yl)-2,5-pyrrolidinedione has been shown to have neuroprotective properties by preventing the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
属性
IUPAC Name |
3-benzyl-1-(1-benzylbenzimidazol-2-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-23-16-20(15-18-9-3-1-4-10-18)24(30)28(23)25-26-21-13-7-8-14-22(21)27(25)17-19-11-5-2-6-12-19/h1-14,20H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVYQLDWBGVXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![dimethyl 2-({[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)terephthalate](/img/structure/B4169171.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B4169192.png)

![1-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4169211.png)
![4-[(3-aminopropyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4169215.png)
![4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4169228.png)
![1-(cyclopentylamino)-3-[2-(4-ethylphenoxy)ethoxy]-2-propanol hydrochloride](/img/structure/B4169241.png)
![N-(4-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4169245.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4169247.png)
![5,6-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4169253.png)
![2-amino-7,7-dimethyl-1-(4-methylphenyl)-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4169256.png)
![N-(4-ethoxy-2-nitrophenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4169263.png)